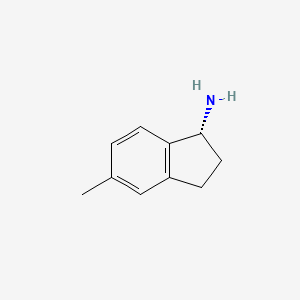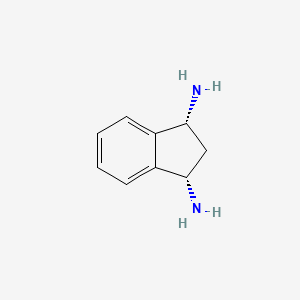
(1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine is a chiral organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a dihydroindene backbone with two amine groups at the 1 and 3 positions. The stereochemistry of the compound is defined by the (1R,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine typically involves several steps, starting from readily available precursors. One common method involves the reduction of a suitable precursor, such as a nitro compound or an imine, followed by cyclization to form the dihydroindene ring. The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries during the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure high enantioselectivity and yield. The reaction conditions are optimized to achieve efficient conversion rates, often involving elevated temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is frequently employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereospecific interactions in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The stereochemistry of the compound plays a crucial role in determining the specificity and strength of these interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3S)-3-Aminocyclopentanol: Another chiral amine with similar structural features.
(1R,3S)-4-Cyclopentene-1,3-diol: A compound with a similar dihydroindene backbone but different functional groups.
Uniqueness
(1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine is unique due to its specific stereochemistry and the presence of two amine groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
(1R,3S)-2,3-dihydro-1H-indene-1,3-diamine |
InChI |
InChI=1S/C9H12N2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5,10-11H2/t8-,9+ |
Clave InChI |
CLTXLGPSIXHRDP-DTORHVGOSA-N |
SMILES isomérico |
C1[C@H](C2=CC=CC=C2[C@H]1N)N |
SMILES canónico |
C1C(C2=CC=CC=C2C1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


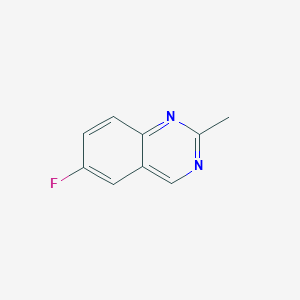
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)

![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)
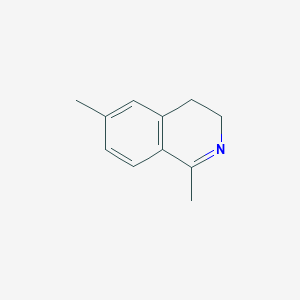
![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
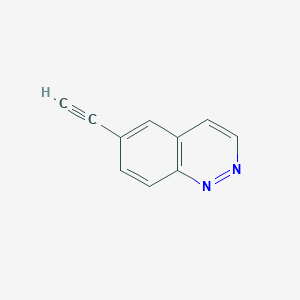
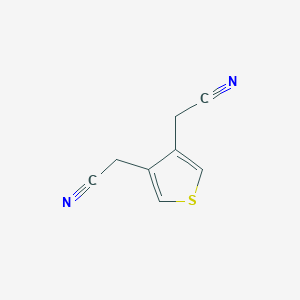
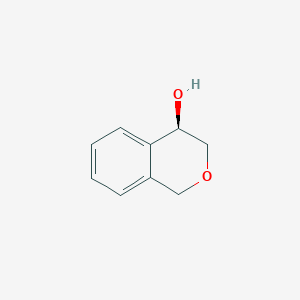
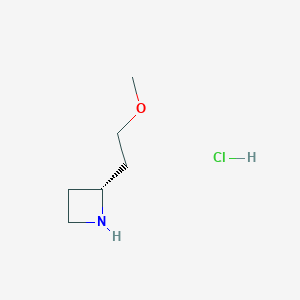
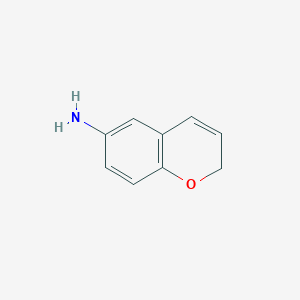
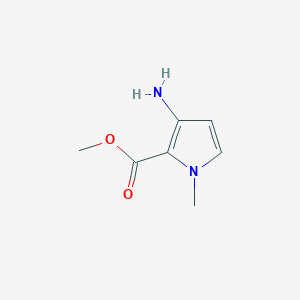
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)
